molecular formula C7H8N2O3 B3241532 5-(Methylamino)-2-nitrophenol CAS No. 14703-78-7

5-(Methylamino)-2-nitrophenol

Cat. No.: B3241532
CAS No.: 14703-78-7
M. Wt: 168.15 g/mol
InChI Key: VEDQAJNCTODWDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Methylamino)-2-nitrophenol is an organic compound that belongs to the class of nitrophenols It is characterized by the presence of a nitro group (-NO2) and a methylamino group (-NHCH3) attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylamino)-2-nitrophenol typically involves the nitration of 5-(Methylamino)phenol. The reaction is carried out by treating 5-(Methylamino)phenol with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective nitration at the desired position on the phenol ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

5-(Methylamino)-2-nitrophenol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The hydroxyl group (-OH) on the phenol ring can be substituted with other functional groups through reactions with appropriate reagents.

    Oxidation: The methylamino group can be oxidized to form different oxidation states, depending on the oxidizing agent used.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 5-(Methylamino)-2-aminophenol.

    Substitution: Various substituted phenols depending on the substituent introduced.

    Oxidation: Oxidized derivatives of the methylamino group.

Scientific Research Applications

5-(Methylamino)-2-nitrophenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Methylamino)-2-nitrophenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    5-(Methylamino)-2-aminophenol: A reduced form of 5-(Methylamino)-2-nitrophenol.

    2-Nitrophenol: Lacks the methylamino group, making it less versatile in certain reactions.

    5-Amino-2-nitrophenol: Similar structure but with an amino group instead of a methylamino group.

Uniqueness

This compound is unique due to the presence of both a nitro group and a methylamino group on the phenol ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

5-(methylamino)-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-8-5-2-3-6(9(11)12)7(10)4-5/h2-4,8,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDQAJNCTODWDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Methylamino)-2-nitrophenol
Reactant of Route 2
Reactant of Route 2
5-(Methylamino)-2-nitrophenol
Reactant of Route 3
Reactant of Route 3
5-(Methylamino)-2-nitrophenol
Reactant of Route 4
Reactant of Route 4
5-(Methylamino)-2-nitrophenol
Reactant of Route 5
Reactant of Route 5
5-(Methylamino)-2-nitrophenol
Reactant of Route 6
Reactant of Route 6
5-(Methylamino)-2-nitrophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.